molecular formula C20H14N4O3 B2610907 N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-NITROBENZAMIDE CAS No. 313650-49-6

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-NITROBENZAMIDE

Cat. No.: B2610907
CAS No.: 313650-49-6
M. Wt: 358.357
InChI Key: YXBUMQJYLYPJKT-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-NITROBENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-NITROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on the specific compound and its biological target. For instance, some N-benzimidazol-2yl substituted benzamide analogues have been found to act as allosteric activators of human glucokinase .

Future Directions

The future directions in the research of benzimidazole derivatives are promising. They are being extensively studied for their potential applications in various fields, especially in medicinal chemistry. For example, researchers are aiming at designing newer effective hypoglycemic agents having distinct mechanism of action at molecular level which could be used as single drug with improved safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-NITROBENZAMIDE typically involves the reaction of 2-aminobenzimidazole with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-NITROBENZAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: Formation of N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-AMINOBENZAMIDE.

    Substitution: Formation of various substituted benzimidazole derivatives.

    Oxidation: Formation of oxidized benzimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-1,3-Benzodiazol-2-yl)benzamide: Similar structure but lacks the nitro group.

    4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylamine: Contains a benzimidazole ring but with different substituents.

    1H-Benzimidazol-2-yl(phenyl)methanol: Similar benzimidazole core with different functional groups .

Uniqueness

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-NITROBENZAMIDE is unique due to the presence of both the benzimidazole ring and the nitro group This combination imparts specific chemical and biological properties that are not observed in similar compounds

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-20(13-6-5-7-14(12-13)24(26)27)23-16-9-2-1-8-15(16)19-21-17-10-3-4-11-18(17)22-19/h1-12H,(H,21,22)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBUMQJYLYPJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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